molecular formula C14H11ClO4 B11847796 2-(3-Chlorophenoxy)-5-methoxybenzoic acid CAS No. 86456-12-4

2-(3-Chlorophenoxy)-5-methoxybenzoic acid

Cat. No.: B11847796
CAS No.: 86456-12-4
M. Wt: 278.69 g/mol
InChI Key: AZJRYKURJOTBCS-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)-5-methoxybenzoic acid is an organic compound that belongs to the class of phenoxybenzoic acids This compound is characterized by the presence of a chlorophenoxy group and a methoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenoxy)-5-methoxybenzoic acid typically involves the reaction of 3-chlorophenol with 5-methoxybenzoic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by a nucleophilic substitution reaction with the benzoic acid derivative. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chlorophenoxy group can be reduced to form a phenol derivative.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of 2-(3-chlorophenoxy)-5-formylbenzoic acid or 2-(3-chlorophenoxy)-5-carboxybenzoic acid.

    Reduction: Formation of 2-(3-hydroxyphenoxy)-5-methoxybenzoic acid.

    Substitution: Formation of 2-(3-aminophenoxy)-5-methoxybenzoic acid or 2-(3-thiophenoxy)-5-methoxybenzoic acid.

Scientific Research Applications

2-(3-Chlorophenoxy)-5-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenoxy)-5-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenoxy)propionic acid: A related compound with a propionic acid core instead of a benzoic acid core.

    2-(3-Chlorophenoxy)-2-methylpropanoic acid: Another similar compound with a methyl group attached to the propanoic acid core.

Uniqueness

2-(3-Chlorophenoxy)-5-methoxybenzoic acid is unique due to the presence of both a chlorophenoxy group and a methoxy group on a benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

86456-12-4

Molecular Formula

C14H11ClO4

Molecular Weight

278.69 g/mol

IUPAC Name

2-(3-chlorophenoxy)-5-methoxybenzoic acid

InChI

InChI=1S/C14H11ClO4/c1-18-10-5-6-13(12(8-10)14(16)17)19-11-4-2-3-9(15)7-11/h2-8H,1H3,(H,16,17)

InChI Key

AZJRYKURJOTBCS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC2=CC(=CC=C2)Cl)C(=O)O

Origin of Product

United States

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